Cas no 1351630-50-6 (1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride)
![1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1351630-50-6x500.png)
1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride 化学的及び物理的性質
名前と識別子
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- {[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
- 4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
- 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
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- MDL: MFCD22587828
- インチ: 1S/C9H9FN4.ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;/h1-4,6H,5,11H2;1H
- InChIKey: ZVPXKDPCMMBOQR-UHFFFAOYSA-N
- SMILES: C(C1=NN=CN1C1C=CC(F)=CC=1)N.Cl
1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM338569-1g |
[4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 95%+ | 1g |
$2117 | 2021-08-18 | |
Enamine | EN300-235094-0.5g |
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
TRC | F242146-1g |
{[4-(4-fluorophenyl)-4h-1,2,4-triazol-3-yl]methyl}amine dihydrochloride |
1351630-50-6 | 1g |
$ 865.00 | 2022-06-05 | ||
Chemenu | CM338569-250mg |
[4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 95%+ | 250mg |
$451 | 2023-03-27 | |
Life Chemicals | F2147-0865-1g |
1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 95% | 1g |
$742.0 | 2023-09-06 | |
Enamine | EN300-235094-0.1g |
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
Enamine | EN300-235094-0.25g |
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
Fluorochem | 495659-250mg |
{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride |
1351630-50-6 | 95.0% | 250mg |
£612.00 | 2023-04-18 | |
Enamine | EN300-235094-0.05g |
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
Enamine | EN300-235094-10g |
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
1351630-50-6 | 10g |
$3315.0 | 2023-09-15 |
1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochlorideに関する追加情報
Comprehensive Overview of 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1351630-50-6)
The compound 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1351630-50-6) is a chemically synthesized derivative featuring a 1,2,4-triazole core structure. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of a fluorophenyl group enhances its binding affinity to biological targets, making it a valuable scaffold for designing novel therapeutic agents. Researchers are particularly interested in its role as a precursor or intermediate in the synthesis of more complex bioactive molecules.
In recent years, the demand for triazole-based compounds has surged, driven by their versatility in medicinal chemistry. The 1,2,4-triazole moiety is known for its stability and ability to participate in hydrogen bonding, which is crucial for interactions with enzymes and receptors. The fluorine substitution in the 4-fluorophenyl group further improves the compound's metabolic stability and bioavailability, addressing key challenges in modern drug design. These attributes align with current trends in precision medicine and targeted therapies, where researchers seek molecules with optimized pharmacokinetic profiles.
The dihydrochloride salt form of this compound, 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, enhances its solubility in aqueous solutions, facilitating its use in biological assays and formulation studies. This property is critical for high-throughput screening (HTS) campaigns, where solubility issues often hinder the evaluation of potential drug candidates. As the pharmaceutical industry shifts toward fragment-based drug discovery (FBDD), such optimized intermediates play a pivotal role in accelerating the identification of lead compounds.
From a synthetic chemistry perspective, the preparation of CAS No. 1351630-50-6 involves multi-step organic reactions, including cyclization and functional group transformations. The 1,2,4-triazole ring is typically constructed via condensation reactions, while the 4-fluorophenyl group is introduced through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. These methodologies are well-documented in peer-reviewed literature, reflecting the compound's relevance in academic and industrial research.
Beyond its pharmaceutical applications, 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is also explored in material science. Its aromatic and heterocyclic structure contributes to the development of organic semiconductors and liquid crystals. The fluorine atom's electron-withdrawing properties can modulate electronic characteristics, making it suitable for optoelectronic devices. This dual utility underscores the compound's interdisciplinary significance.
In the context of AI-driven drug discovery, computational models frequently utilize such compounds as training datasets for predicting bioactivity and toxicity. The structural features of CAS No. 1351630-50-6, including its triazole core and fluorophenyl substituent, are often queried in chemical databases to identify analogs with improved properties. This aligns with the growing emphasis on cheminformatics and machine learning in modern research workflows.
Quality control and analytical characterization of 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride are paramount for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify purity and structural integrity. These protocols are essential for compliance with regulatory standards in preclinical studies.
Given the rising interest in small-molecule therapeutics, this compound's potential extends to areas like neurodegenerative disease research and oncology. Its modifiable structure allows for derivatization to enhance selectivity toward specific biological pathways. For instance, the methanamine group can be functionalized to improve blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development.
Environmental and safety assessments of CAS No. 1351630-50-6 indicate that it is handled under standard laboratory conditions with appropriate precautions. While not classified as hazardous, researchers adhere to Good Laboratory Practices (GLP) to mitigate risks associated with chemical handling. This aligns with global initiatives promoting green chemistry and sustainable research methodologies.
In summary, 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride represents a versatile building block in drug discovery and material science. Its structural features, including the 1,2,4-triazole ring and 4-fluorophenyl group, contribute to its broad applicability. As scientific inquiry continues to evolve, this compound is poised to remain a focal point in interdisciplinary research, bridging gaps between chemistry, biology, and technology.
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